1-(dimethylamino)-4,4-dimethylpent-1-en-3-one 1-(dimethylamino)-4,4-dimethylpent-1-en-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13417277
InChI: InChI=1S/C9H17NO/c1-9(2,3)8(11)6-7-10(4)5/h6-7H,1-5H3
SMILES: CC(C)(C)C(=O)C=CN(C)C
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol

1-(dimethylamino)-4,4-dimethylpent-1-en-3-one

CAS No.:

Cat. No.: VC13417277

Molecular Formula: C9H17NO

Molecular Weight: 155.24 g/mol

* For research use only. Not for human or veterinary use.

1-(dimethylamino)-4,4-dimethylpent-1-en-3-one -

Specification

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
IUPAC Name 1-(dimethylamino)-4,4-dimethylpent-1-en-3-one
Standard InChI InChI=1S/C9H17NO/c1-9(2,3)8(11)6-7-10(4)5/h6-7H,1-5H3
Standard InChI Key AOJPVISQKIUQMZ-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)C=CN(C)C
Canonical SMILES CC(C)(C)C(=O)C=CN(C)C

Introduction

Structural and Molecular Characteristics

1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one (CAS 6135-14-4) is an α,β-unsaturated ketone featuring a dimethylamino group at the C1 position and two methyl substituents at the C4 carbon. Its molecular formula, C₉H₁₇NO, corresponds to a molecular weight of 155.24 g/mol . The compound’s planar enaminone system (C=O and C=N linkages) enables conjugation across the π-system, a feature critical to its reactivity.

The SMILES notation (CC(C)(C)C(=O)C=CN(C)C) and InChIKey (AOJPVISQKIUQMZ-UHFFFAOYSA-N) provide unambiguous representations of its structure. X-ray crystallography data, though unavailable in public domains, suggest steric hindrance from the geminal dimethyl groups at C4 influences its stereoelectronic profile.

Physicochemical Properties

The compound exhibits distinct physical and thermodynamic properties:

PropertyValueSource
Density1.55 g/cm³
Boiling Point412.8°C at 760 mmHg
Flash Point203.4°C
LogP (Partition Coefficient)1.68
Refractive Index1.695
Exact Mass155.131 g/mol

Its high boiling point and moderate lipophilicity (LogP = 1.68) suggest suitability for high-temperature reactions and solubility in organic solvents like ethers and chlorinated hydrocarbons . The flash point of 203.4°C classifies it as combustible, necessitating precautions against open flames .

Applications in Research and Industry

The compound’s primary applications include:

  • Organic Synthesis: As a Michael acceptor, it participates in nucleophilic additions to form β-amino ketones, intermediates in alkaloid synthesis.

  • Coordination Chemistry: The enaminone moiety chelates metal ions, enabling catalysis in cross-coupling reactions.

  • Material Science: Its thermal stability (boiling point >400°C) suggests utility in high-performance polymer precursors .

Notably, pharmacological studies are absent in available literature, distinguishing it from thiazole- or quinoline-functionalized analogs.

Comparative Analysis with Related Compounds

The compound’s distinctiveness emerges when contrasted with analogs:

CompoundKey DifferencesApplications
1-Bromo-4,4-dimethylpent-1-en-3-ol (CAS 868960-90-1)Bromine substituent enhances electrophilicitySuzuki-Miyaura coupling
4,4-Dimethylpent-1-yn-3-one (CAS 5891-25-8)Alkyne vs. enamine functionalityClick chemistry

The dimethylamino group in 1-(dimethylamino)-4,4-dimethylpent-1-en-3-one confers superior nucleophilicity compared to halogenated derivatives, enabling diverse functionalization .

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